REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]([CH2:7][C:8](N(C)C)=[O:9])[CH2:4][CH2:5][CH:6]=1.C([BH-](CC)CC)C.[Li+]>C1COCC1>[Br:1][C:2]1[CH:3]([CH2:7][CH2:8][OH:9])[CH2:4][CH2:5][CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.93 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(CCC1)CC(=O)N(C)C
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
C(C)[BH-](CC)CC.[Li+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The mixture was treated with an aqueous work-up
|
Type
|
CUSTOM
|
Details
|
the resultant alcohol was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(CCC1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.92 g | |
YIELD: CALCULATEDPERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |